ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16377084 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-ethoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that belongs to the dihydropyridazine class, which has garnered attention for its diverse biological activities. This article focuses on the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C23H23N3O5 |
Molecular Weight | 421.4458 g/mol |
CAS Number | 941885-89-8 |
This compound features a dihydropyridazine core with various functional groups that contribute to its biological activity. The presence of the ethoxybenzamido moiety and the methylphenyl group enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, utilizing reagents such as dichloromethane and ethanol, along with bases like sodium hydride or potassium carbonate. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) are often employed to facilitate the formation of amide bonds. The synthetic pathway can be summarized as follows:
- Formation of Dihydropyridazine Core : Starting materials undergo cyclization reactions.
- Introduction of Functional Groups : Ethoxybenzamido and methylphenyl groups are introduced through specific coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Pharmacological Properties
This compound has been studied for various biological activities:
- Anticancer Activity : Dihydropyridazine derivatives have shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that this compound may induce apoptosis in specific cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering signaling pathways associated with disease processes.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Research Findings
Research has highlighted various aspects of this compound's biological activity:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic use in oncology.
- Anti-inflammatory Assays : In a model of lipopolysaccharide-induced inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 to 20 mm, highlighting its antimicrobial potential.
Properties
IUPAC Name |
ethyl 4-[(4-ethoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-18-12-8-16(9-13-18)22(28)24-19-14-20(27)26(17-10-6-15(3)7-11-17)25-21(19)23(29)31-5-2/h6-14H,4-5H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUHMNYEBCOVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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